(Perfluoroheptanoyl)acetone

Fluorous biphasic extraction Fluorophilicity Partition coefficient

(Perfluoroheptanoyl)acetone (CAS 82822-26-2), systematically named 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione, is a highly fluorinated asymmetric β-diketone with molecular formula C₁₀H₅F₁₃O₂ and molecular weight 404.12 g/mol. This compound belongs to the class of perfluoroalkyl-substituted β-diketones, characterized by a perfluoroheptanoyl moiety (C₇F₁₃) attached to an acetone-derived β-diketone backbone.

Molecular Formula C10H5F13O2
Molecular Weight 404.12 g/mol
CAS No. 82822-26-2
Cat. No. B1362343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Perfluoroheptanoyl)acetone
CAS82822-26-2
Molecular FormulaC10H5F13O2
Molecular Weight404.12 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H5F13O2/c1-3(24)2-4(25)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H2,1H3
InChIKeyVMRLNPHYYNLINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Perfluoroheptanoyl)acetone CAS 82822-26-2: Fluorinated β-Diketone Procurement Specifications


(Perfluoroheptanoyl)acetone (CAS 82822-26-2), systematically named 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione, is a highly fluorinated asymmetric β-diketone with molecular formula C₁₀H₅F₁₃O₂ and molecular weight 404.12 g/mol . This compound belongs to the class of perfluoroalkyl-substituted β-diketones, characterized by a perfluoroheptanoyl moiety (C₇F₁₃) attached to an acetone-derived β-diketone backbone [1]. Commercial availability includes purity grades of 97-98% from specialized fluorochemical suppliers, with reported boiling point of 176-177 °C and refractive index of 1.316 . The compound serves as a synthetic intermediate for methyl perfluoroalkyl ketones and fluorinated ligands, with applications spanning metal extraction, MOCVD precursors, and fluorinated heterocycle synthesis [1].

Why Generic β-Diketones Cannot Substitute for (Perfluoroheptanoyl)acetone in Fluorophilic Applications


Non-fluorinated β-diketones such as acetylacetone (AcAc) and fluorinated analogs with shorter perfluoroalkyl chains (e.g., hexafluoroacetylacetone, HFAcAc) exhibit fundamentally different physicochemical and extraction behavior that precludes direct substitution for (perfluoroheptanoyl)acetone [1]. The extended C₇F₁₃ perfluoroheptanoyl moiety imparts substantially enhanced fluorophilicity, as reflected in a calculated LogP of 4.27 compared to 0.34 for acetylacetone and ~0.5 for HFAcAc [2]. This increased fluorophilic character translates to differential partitioning in fluorous biphasic systems, where extraction efficiency and metal ion selectivity are chain-length dependent [3]. Furthermore, the asymmetric substitution pattern (methyl on one terminus, perfluoroheptanoyl on the other) creates a distinct electronic environment at the chelating β-diketone moiety, influencing both complexation thermodynamics and the volatility of resultant metal chelates—critical parameters in MOCVD and SFE applications [1]. Substituting with shorter-chain fluorinated β-diketones or symmetric perfluoroalkyl β-diketones would alter metal complex volatility, extraction pH profiles, and fluorous phase partitioning in ways that compromise process reproducibility.

Quantitative Differentiation of (Perfluoroheptanoyl)acetone Against β-Diketone Comparators


Enhanced Fluorophilicity: LogP Differential Between (Perfluoroheptanoyl)acetone and Non-Fluorinated β-Diketones

(Perfluoroheptanoyl)acetone exhibits a calculated LogP value of 4.273, representing approximately a 12.6-fold increase in octanol-water partition coefficient relative to non-fluorinated acetylacetone (LogP ≈ 0.34), and substantially higher than shorter-chain fluorinated β-diketones such as hexafluoroacetylacetone (LogP ~0.5) [1]. This elevated LogP quantifies the compound's enhanced fluorophilicity, which is a direct consequence of the extended C₇F₁₃ perfluoroalkyl chain [2].

Fluorous biphasic extraction Fluorophilicity Partition coefficient

Acidic pH Shift in Metal Extraction: Fluorinated vs. Non-Fluorinated β-Diketones

Fluorinated β-diketones as a class demonstrate a characteristic shift in metal distribution curves toward more acidic pH regions compared to non-fluorinated β-diketones [1]. Studies comparing 1,1,1-trifluoro-7-methyl-2,4-octanedione (fluorinated) with 7-methyl-2,4-octanedione (non-fluorinated) show that the fluorinated analog extracts metals at pH values approximately 1-2 units lower while achieving distribution coefficients that are 'much larger' for the majority of metals tested [1]. (Perfluoroheptanoyl)acetone, bearing a C₇F₁₃ group, belongs to this fluorinated β-diketone class and is expected to exhibit this acid-region extraction shift relative to non-fluorinated acetylacetone or benzoylacetone [2].

Solvent extraction Metal chelation pH-dependent extraction

Supercritical CO₂ Metal Extraction Efficiency: Fluorinated β-Diketones Outperform Non-Fluorinated Analogs

In supercritical fluid extraction (SFE) of cobalt from stainless steel surfaces using CO₂ as the mobile phase, the fluorinated β-diketone hexafluoroacetylacetone (HFAcAc) achieved >90% extraction efficiency, whereas non-fluorinated acetylacetone (AcAc) under identical conditions showed significantly lower recovery [1]. This differential is attributed to enhanced solubility of fluorinated metal β-diketonates in supercritical CO₂. (Perfluoroheptanoyl)acetone, containing a longer C₇F₁₃ chain, is structurally positioned to provide even greater CO₂-philicity than HFAcAc, potentially enabling extraction of metals that form less stable chelates or requiring lower CO₂ density conditions [2].

Supercritical fluid extraction Metal recovery β-Diketone chelation

Metal Chelate Volatility: Perfluoroalkyl Chain Length Correlates with MOCVD Precursor Suitability

Metal chelates derived from perfluoroalkyl-substituted β-diketones of formula Rf(CO)CH₂(CO)Rf exhibit high volatility, a property that enables their use in microelectronics for deposition of organometallic compounds from the vapor phase via MOCVD [1]. The volatility of β-diketonate metal complexes increases with the degree and chain length of fluorination on the ligand [2]. (Perfluoroheptanoyl)acetone, as an asymmetric precursor for Rf(CO)CH₂(CO)CH₃-type ligands, provides a C₇F₁₃ moiety that imparts higher volatility to resultant lanthanide and transition metal chelates compared to complexes derived from shorter-chain fluorinated β-diketones such as trifluoroacetylacetone or hexafluoroacetylacetone [1].

MOCVD precursor Volatile metal chelates β-Diketonate complexes

Lanthanide Separation Selectivity: Fluorophilic β-Diketones Enable Light/Heavy Rare Earth Discrimination

A structurally related fluorophilic β-diketone (4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-(2-thienyl)-1,3-nonanedione) containing a C₆F₁₃ perfluoroalkyl chain, when used in a fluorous biphasic system with HFE-7200 solvent, achieved higher extraction ratios and separation factors for heavy lanthanides (Lu, Yb, Tm, Er, Ho) compared to a conventional chloroform/thenoyltrifluoroacetone organic solvent system, while light lanthanides (Nd, Pr, Ce, La) were hardly extracted [1]. (Perfluoroheptanoyl)acetone, with its C₇F₁₃ perfluoroalkyl moiety, is structurally analogous and would be expected to exhibit comparable or enhanced heavy lanthanide selectivity in fluorous extraction systems [2].

Lanthanide separation Fluorous extraction Rare earth elements

Procurement-Driven Application Scenarios for (Perfluoroheptanoyl)acetone


Synthesis of Methyl Perfluoroheptyl Ketone via Acidic Cleavage

(Perfluoroheptanoyl)acetone serves as a direct precursor for methyl perfluoroheptyl ketone (C₇F₁₅COCH₃) through cleavage with concentrated sulfuric acid under heating with simultaneous distillation [1]. This route avoids the low yields (30-40%) associated with Claisen condensation of perfluoroacid esters and ethyl acetate used for longer-chain perfluoroalkyl ketones [1]. The resulting methyl perfluoroheptyl ketone is a key intermediate for fire-extinguishing compositions and fluorinated pharmaceutical ligands. Procurement of (perfluoroheptanoyl)acetone for this application is justified when a reliable, higher-yielding route to the C₇ perfluoroalkyl methyl ketone is required compared to alternative ester condensation methods [1].

Fluorous Biphasic Extraction of Heavy Lanthanides from Aqueous Process Streams

As established in Section 3, fluorinated β-diketones with extended perfluoroalkyl chains exhibit selective extraction of heavy lanthanides (Lu, Yb, Tm, Er, Ho) in fluorous biphasic systems while excluding light lanthanides (La, Ce, Pr, Nd) [1]. (Perfluoroheptanoyl)acetone, bearing a C₇F₁₃ moiety, is a candidate extractant for developing fluorous-phase separation protocols targeting heavy rare earth recovery from mixed lanthanide feedstocks or nuclear waste streams. The procurement rationale centers on the compound's high LogP (4.27) [2], which drives partitioning into fluorous solvents such as HFE-7200 or FC-72, enabling clean phase separation without cross-contamination from conventional organic diluents [1].

MOCVD Precursor Development for Lanthanide-Containing Thin Films

The high volatility of metal β-diketonates derived from perfluoroalkyl-substituted β-diketones makes them suitable for metal-organic chemical vapor deposition (MOCVD) in microelectronics fabrication [1]. (Perfluoroheptanoyl)acetone can be employed to synthesize volatile lanthanide or transition metal chelates for deposition of oxide thin films, high-κ dielectrics, or magnetic materials. Procurement for MOCVD precursor synthesis is indicated when process specifications require enhanced volatility and thermal stability beyond that achievable with shorter-chain fluorinated β-diketones such as HFAcAc or trifluoroacetylacetone [1].

Fluorinated Pyrimidine Synthesis for Anticorrosion and Bioactive Screening

(Perfluoroheptanoyl)acetone undergoes cyclocondensation with urea, thiourea, and guanidine derivatives to yield fluorinated pyrimidines—a class of compounds possessing both anticorrosion properties and potential biological activity [1]. The asymmetric substitution pattern (methyl/ perfluoroheptanoyl) enables regioselective heterocycle formation that differs from symmetric perfluoroalkyl β-diketones. Procurement for medicinal chemistry or materials protection programs is warranted when access to this specific substitution pattern on the pyrimidine scaffold is required for structure-activity relationship studies or anticorrosion formulation development [1].

Technical Documentation Hub

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